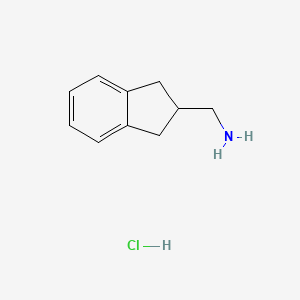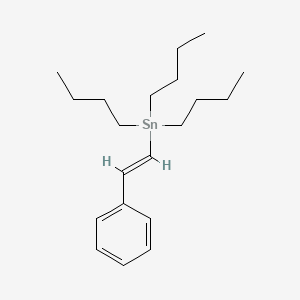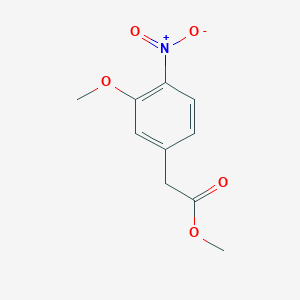
Anastrozol-Diacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Anastrozole can be achieved through a multi-step chemical process starting from 3,5-bis(bromomethyl)toluene. This involves SN2 displacement reactions, carbonylation, methylation, chlorination, cyanidation, bromination, and N-alkylation steps, ultimately leading to the formation of Anastrozole. Notably, phase-transfer catalysts have been employed to enhance the yield and selectivity of the synthesis process, demonstrating a significant improvement over traditional methods (Eickstädt et al., 2020; Zhou Yong-hong, 2012; Tran Ngoc Minh Quyen et al., 2015).
Molecular Structure Analysis
Anastrozole is characterized by a benzyltriazole derivative structure that contributes to its potent aromatase inhibitory activity. The molecular structure facilitates selective inhibition by binding to the aromatase enzyme's active site, thereby preventing the conversion of androgens to estrogens without affecting other steroidogenic pathways (Dukes et al., 1996).
Chemical Reactions and Properties
Anastrozole undergoes various chemical reactions, including interactions with cytochrome P450 enzymes in the liver, which can influence its metabolic profile. It is metabolized primarily through N-dealkylation, hydroxylation, and glucuronidation, leading to several metabolites, including hydroxyanastrozole and anastrozole glucuronide. These processes are predominantly mediated by CYP3A4 and UGT1A4 enzymes (Kamdem et al., 2010).
Physical Properties Analysis
The physical properties of Anastrozole include its high solubility in organic solvents and its relatively lower solubility in water. These properties are significant for its formulation into pharmaceutical preparations, affecting its bioavailability and pharmacokinetics. Advanced formulation techniques, such as nanomedicine, have been explored to enhance these attributes for therapeutic applications (Shavi et al., 2015).
Chemical Properties Analysis
Anastrozole's chemical properties, including its stability and reactivity, play a crucial role in its pharmacological profile. It has been shown to be stable under normal storage conditions but can undergo degradation under specific conditions, such as exposure to light, heat, and certain chemical agents. Understanding these properties is essential for the development of stable and effective pharmaceutical formulations (Sitaram et al., 2011).
Wissenschaftliche Forschungsanwendungen
Elektrochemische Oxidation
Anastrozol-Diacid wurde im Kontext der elektrochemischen Oxidation untersucht {svg_1}. Die Rolle verschiedener Betriebsparameter, wie Stromdichte, pH-Wert, Anastrozol-Konzentration, Art der Stützelektrolyte, Wasserzusammensetzung und Wassermatrix, wurden bewertet {svg_2}. Diese Forschung könnte möglicherweise zu neuen Verfahren zur Behandlung von Abwasser führen, das Anastrozol enthält {svg_3}.
Behandlung von Brustkrebs
this compound ist ein nicht-steroidales Medikament der dritten Generation, das möglicherweise die weltweiten Todesfälle durch Brustkrebs senken kann {svg_4}. Es wird verschrieben, um die Bildung von Tumoren bei Frauen nach der Menopause zu unterdrücken {svg_5}.
Herstellung von Diacid-1,3-Diacylglycerolen
this compound kann bei der Herstellung von Diacid-1,3-Diacylglycerolen verwendet werden {svg_6}. Eine vollständige Methodik (einschließlich Synthese, Reinigung und Analyse) zur Herstellung von 1,3-DAG wird beschrieben {svg_7}.
Pharmakokinetik und Biodistribution
Eine Polymer-haltige Anastrozol-Formulierung (PAF) in Form von mikronisierten Partikeln, basierend auf einem Copolymer aus Milchsäure und Glycolsäure mit einer terminalen Carboxylgruppe (PLGA-COOH 50/50), wurde hergestellt {svg_8}. Dies könnte möglicherweise zu neuen Verfahren zur Verabreichung von Anastrozol im Körper führen {svg_9}.
Wirkmechanismus
Target of Action
Anastrozole Diacid primarily targets the enzyme known as aromatase . Aromatase plays a crucial role in the biosynthesis of estrogens, which are hormones that regulate various physiological processes, including the growth of certain types of breast cancer cells .
Mode of Action
Anastrozole Diacid is a potent and selective non-steroidal aromatase inhibitor . It works by binding to the aromatase enzyme and inhibiting its activity . This inhibition prevents the conversion of androstenedione to estrone, and testosterone to estradiol, thereby reducing the levels of circulating estrogens . This reduction in estrogen levels can lead to a decrease in tumor mass or delay progression in patients with tumors that are responsive to hormones .
Biochemical Pathways
The primary biochemical pathway affected by Anastrozole Diacid is the aromatization of androgens to estrogens . By inhibiting the aromatase enzyme, Anastrozole Diacid effectively blocks this pathway, leading to a significant reduction in the levels of circulating estrogens . The downstream effects of this include a decrease in the growth and proliferation of estrogen-responsive breast cancer cells .
Pharmacokinetics
Anastrozole Diacid is well absorbed and extensively metabolized in the liver . The primary metabolite, triazole, is inactive . The drug is excreted mainly via feces, with urinary excretion accounting for about 10% of total elimination, mostly as metabolites . The time to peak plasma concentration is approximately 2 hours without food, and 5 hours with food . The elimination half-life is approximately 50 hours .
Result of Action
The molecular and cellular effects of Anastrozole Diacid’s action primarily involve a reduction in the growth and proliferation of estrogen-responsive breast cancer cells . By decreasing the levels of circulating estrogens, Anastrozole Diacid can reduce tumor mass or delay the progression of these types of tumors . Additionally, it may cause bones to get thinner and weaker, which may raise the chance of broken bones like in the spine, hip, and wrist .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Anastrozole Diacid. For instance, the drug’s effectiveness can be affected by the patient’s menopausal status, as it is usually only used after menopause . Furthermore, the environmental risk assessment data suggests that the use of Anastrozole Diacid presents an insignificant risk to the environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Anastrozole Diacid involves the conversion of Anastrozole to its corresponding diacid form through oxidation.", "Starting Materials": [ "Anastrozole", "Sodium periodate", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Anastrozole is dissolved in acetic acid and reacted with sodium periodate and hydrogen peroxide to form Anastrozole diol intermediate.", "The intermediate is then treated with sodium hydroxide to undergo oxidative cleavage, forming Anastrozole Diacid.", "The final product is then isolated through filtration and purification processes." ] } | |
CAS-Nummer |
1338800-81-9 |
Molekularformel |
C17H21N3O4 |
Molekulargewicht |
331.37 |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Löslichkeit |
DMSO (Slightly), Methanol (Slightly) |
Synonyme |
2,2'-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic Acid);alfa1 , alfa1, alfa3, alfa3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-Benzenediacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)